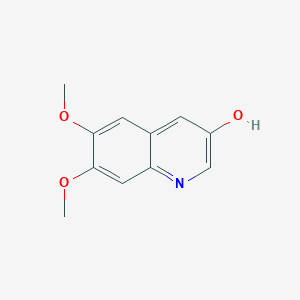

6,7-Dimethoxyquinolin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethoxyquinolin-3-ol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Dimethoxyquinolin-3-ol and its derivatives?

- Methodological Answer : A common approach involves refluxing sodium hydroxide in 60% ethanol to hydrolyze esters, followed by acidification with HCl to precipitate carboxylic acid derivatives (e.g., 6,7-dimethoxyquinoline-3-carboxylic acids). Key steps include TLC monitoring and recrystallization in ethanol for purification . Derivatives like antibacterial isoquinoline analogs are synthesized via nucleophilic substitution (e.g., using NaH/DMSO or CuCN at 140°C) or oxidation (SeO2 in dioxane), with yields varying based on substituents and reaction conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and ring systems (e.g., distinguishing methoxy groups at C6/C7). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, particularly for complex derivatives like 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile. Recrystallization in ethanol or dichloromethane is recommended for achieving >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound analogs?

- Methodological Answer : Low yields (e.g., 27% for cyano-substituted derivatives ) often arise from steric hindrance or side reactions. Strategies include:

- Catalyst screening : Phosphine ligands (e.g., t-buXPhos) enhance nucleophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents like DMSO improve solubility for heterocyclic intermediates.

- Temperature control : Higher temperatures (140°C) accelerate cyanation with CuCN but require careful monitoring to avoid decomposition.

Q. How should researchers address contradictory bioactivity data among structurally similar derivatives?

- Methodological Answer : Discrepancies in antibacterial activity (e.g., FtsZ-targeting derivatives ) may stem from subtle structural variations. Approaches include:

- SAR studies : Systematically modifying substituents (e.g., guanidine vs. nitrile groups) to isolate pharmacophore contributions.

- Biological assays : Standardizing MIC (Minimum Inhibitory Concentration) protocols across bacterial strains to ensure comparability.

- Computational modeling : Docking studies to predict binding affinities with FtsZ proteins, corroborating experimental results.

Q. What design principles apply to multi-step synthesis of this compound-based heterocycles?

- Stepwise functionalization : Nitration followed by formylation (DMF-DMA) to introduce reactive sites.

- Cyclization control : POCl3-mediated chlorination at 85°C ensures efficient ring closure.

- Purification : Column chromatography or selective recrystallization to isolate intermediates (e.g., amine-coupled products).

Q. Data Analysis & Experimental Design

Q. How can researchers reconcile discrepancies in reported yields for similar synthetic protocols?

- Methodological Answer : Variability (e.g., 38% vs. 84% yields in ) often relates to:

- Reagent purity : Trace moisture in NaH dispersion can reduce guanidine coupling efficiency.

- Reaction scaling : Pilot studies under inert atmospheres (N2/Ar) minimize oxidation side reactions.

- Byproduct analysis : LC-MS profiling identifies competing pathways (e.g., dimerization).

Q. What methodologies validate the stability of this compound intermediates under acidic/basic conditions?

- Methodological Answer : Stability studies involve:

- pH titration : Monitoring degradation via UV-Vis spectroscopy during HCl/NaOH neutralization.

- Accelerated aging : Heating intermediates in ethanol/water mixtures to predict shelf-life.

- HPLC tracking : Quantifying hydrolytic byproducts (e.g., demethylated analogs) .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

6,7-dimethoxyquinolin-3-ol |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(13)6-12-9(7)5-11(10)15-2/h3-6,13H,1-2H3 |

InChI Key |

PJTFIXLKCMSEAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.